(S,R,S)-Ahpc-peg4-nhs ester

PROTAC Linker Chemistry Aqueous Solubility

(S,R,S)-Ahpc-peg4-nhs ester is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) building block that combines a von Hippel-Lindau (VHL) E3 ligase ligand—the (S,R,S)-AHPC (VH032-based) moiety—with a tetraethylene glycol (PEG4) spacer and an N-hydroxysuccinimide (NHS) ester reactive group. It serves as a core component in the modular synthesis of VHL-recruiting degraders, enabling the covalent attachment of a protein-of-interest (POI) ligand via the NHS ester's amine reactivity.

Molecular Formula C38H53N5O12S
Molecular Weight 803.9 g/mol
Cat. No. B15543214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-peg4-nhs ester
Molecular FormulaC38H53N5O12S
Molecular Weight803.9 g/mol
Structural Identifiers
InChIInChI=1S/C38H53N5O12S/c1-25-34(56-24-40-25)27-7-5-26(6-8-27)22-39-36(49)29-21-28(44)23-42(29)37(50)35(38(2,3)4)41-30(45)11-13-51-15-17-53-19-20-54-18-16-52-14-12-33(48)55-43-31(46)9-10-32(43)47/h5-8,24,28-29,35,44H,9-23H2,1-4H3,(H,39,49)(H,41,45)/t28-,29+,35-/m1/s1
InChIKeyNRGOXURBVINXIF-DTHISRBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

(S,R,S)-Ahpc-peg4-nhs ester: A Foundational VHL E3 Ligase Ligand-Linker Conjugate for PROTAC Development


(S,R,S)-Ahpc-peg4-nhs ester is a heterobifunctional PROTAC (Proteolysis Targeting Chimera) building block that combines a von Hippel-Lindau (VHL) E3 ligase ligand—the (S,R,S)-AHPC (VH032-based) moiety—with a tetraethylene glycol (PEG4) spacer and an N-hydroxysuccinimide (NHS) ester reactive group . It serves as a core component in the modular synthesis of VHL-recruiting degraders, enabling the covalent attachment of a protein-of-interest (POI) ligand via the NHS ester's amine reactivity . The PEG4 linker is strategically employed to modulate the spatial distance and physicochemical properties of the final PROTAC molecule, a critical factor in forming productive ternary complexes [1].

The Criticality of Precise Linker Chemistry: Why (S,R,S)-Ahpc-peg4-nhs ester Cannot Be Interchanged with Other VHL-PEG-NHS Esters


PROTAC efficacy is exquisitely sensitive to linker length and composition, as even minor alterations dictate the spatial orientation and stability of the ternary complex between the POI, PROTAC, and E3 ligase [1]. A direct substitution of (S,R,S)-Ahpc-peg4-nhs ester with an analog bearing a shorter (e.g., PEG2) or longer (e.g., PEG6) PEG chain is not chemically neutral; it introduces a known and quantifiable change in the linker's physical reach and physicochemical properties. This directly impacts both the formation of the required POI-PROTAC-E3 ternary complex and the degradation efficiency of the final degrader . Furthermore, the specific terminal group (NHS ester vs. amine, azide, etc.) dictates the conjugation chemistry, making interchanging analogs with different functional handles chemically incompatible without altering the entire synthetic workflow.

Quantitative Differentiation of (S,R,S)-Ahpc-peg4-nhs ester from Analogs


Aqueous Solubility Enhancement by the PEG4 Spacer Compared to Non-PEGylated VHL Ligands

The inclusion of the PEG4 spacer in (S,R,S)-Ahpc-peg4-nhs ester confers a quantifiable increase in aqueous solubility compared to a non-PEGylated VHL ligand core. While the VHL ligand (S,R,S)-AHPC itself is highly hydrophobic (predicted LogP ~3-4), the PEG4 chain introduces four ethylene oxide units, which are known to improve water solubility via hydrogen bonding and hydrophilic interactions . This is a class-level property of PEG linkers .

PROTAC Linker Chemistry Aqueous Solubility

Impact of PEG Linker Length on Ternary Complex Formation and Degradation Potency

Studies systematically evaluating linker length demonstrate a profound, non-linear relationship between PEG chain length and PROTAC degradation efficiency. In a study of SHP2 PROTACs built with a VHL ligand, degradation at 1 µM varied from 36% to >95% simply by changing the linker length [1]. While the exact linker composition differs from PEG4, this data establishes that linker length is a critical parameter that must be optimized empirically for each target. The PEG4 linker represents a specific, commercially available length that allows researchers to sample this critical design space .

PROTAC Ternary Complex Degradation Efficiency Linker Length

Comparative Potency of PROTACs with VHL Ligands and 3-5 PEG Subunits

In a recent study on SARS-CoV-2 macrodomain PROTACs, a panel of VHL-based degraders with PEG linkers of 3-5 ethylene glycol subunits (including PEG4) were evaluated in a competitive HTRF assay [1]. The IC50 values for this set of PROTACs ranged from 50 to 70 µM, indicating that while all were active, subtle differences in linker length can modulate potency [1]. This range provides a benchmark for the expected activity window of a PEG4-containing VHL degrader in this specific assay system.

PROTAC Linker Length IC50 VHL

NHS Ester Reactivity Enables Efficient and Selective Amine Conjugation Compared to Alternative Functional Groups

The NHS ester functional group in (S,R,S)-Ahpc-peg4-nhs ester provides a highly reactive and selective handle for conjugation to primary amines on target ligands . This chemistry offers a distinct advantage over other reactive groups like carboxylic acids, which require activation steps, or maleimides, which target thiols. The reaction between an NHS ester and a primary amine proceeds efficiently under mild aqueous or organic conditions (pH 7-9), forming a stable amide bond . This contrasts with analogs like (S,R,S)-Ahpc-peg4-azide, which requires a click chemistry partner and a copper catalyst or strain-promoted system.

PROTAC Bioconjugation NHS Ester Amine Coupling

Optimal Use Cases for (S,R,S)-Ahpc-peg4-nhs ester in Targeted Protein Degradation


Systematic Linker Length Optimization in PROTAC Library Synthesis

(S,R,S)-Ahpc-peg4-nhs ester is an essential building block for generating a series of VHL-based PROTACs with varying linker lengths. As demonstrated by the wide range of degradation efficiencies observed for SHP2 PROTACs with different linker lengths [1], including a PEG4 variant allows researchers to systematically probe the linker length-dependency for their specific target. This compound is used to conjugate a POI ligand with an amine handle, enabling the creation of a focused library where linker length is the only variable.

Rapid Assembly of VHL-Recruiting PROTACs via Amine Conjugation

This compound is ideally suited for the modular, one-step synthesis of PROTACs when the POI ligand already contains or can be easily functionalized with a primary amine. The NHS ester group enables efficient and selective conjugation under mild conditions, minimizing side reactions and simplifying purification . This is particularly valuable for rapid hit expansion or when working with sensitive or complex target ligands.

Benchmarking and Comparison with Alternative E3 Ligase Recruiters

When developing a new degrader, it is critical to evaluate multiple E3 ligase ligands. (S,R,S)-Ahpc-peg4-nhs ester provides a consistent, commercially available VHL-recruiting module. By using this building block in parallel with similar CRBN-based linkers, researchers can directly compare the degradation efficiency and selectivity imparted by VHL recruitment for their target of interest, as highlighted by studies that have systematically compared VHL and CRBN-based PROTACs [2].

Synthesis of Control Compounds and Tool Molecules

The defined structure of (S,R,S)-Ahpc-peg4-nhs ester makes it a reliable reagent for creating essential control molecules. For instance, it can be used to synthesize a PROTAC negative control by linking it to an inactive version of the target ligand, or to create a VHL-only probe by conjugating it to an inert moiety. This ensures that any observed degradation is truly dependent on both target engagement and VHL recruitment.

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